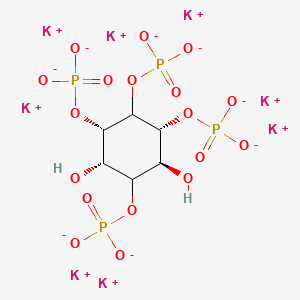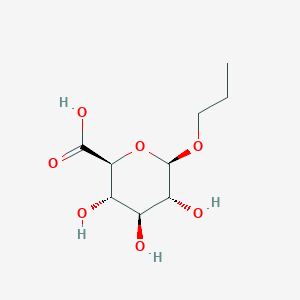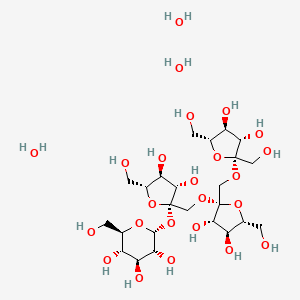
Octanoyl L-Carnitine-d3 Chloride
Overview
Description
Synthesis Analysis
The synthesis of carnitine derivatives, including Octanoyl L-Carnitine, involves chemical modification of L-Carnitine. While specific synthesis routes for Octanoyl L-Carnitine-d3 Chloride are not directly mentioned in the literature, general synthesis approaches for carnitine derivatives can include esterification of L-Carnitine with octanoyl chloride, followed by the incorporation of deuterium atoms at specific positions. These procedures are crucial for creating labeled compounds used in metabolic and pharmacokinetic studies.
Molecular Structure Analysis
The molecular structure of carnitine derivatives, such as this compound, includes a central quaternary ammonium cation connected to a hydroxyl group and an ester linkage to the octanoyl moiety. The presence of deuterium atoms (d3) typically does not alter the overall structure significantly but is critical for tracing the compound's metabolism in biological systems. The detailed crystal and molecular structure analysis of carnitine derivatives provides insights into their interaction with biological molecules and transporters.
Chemical Reactions and Properties
Carnitine derivatives participate in metabolic pathways related to fatty acid metabolism. This compound, like other carnitine derivatives, can be involved in the esterification and transport of fatty acids across mitochondrial membranes. The specific chemical properties, such as reactivity and stability, would depend on the ester linkage and the presence of deuterium atoms, affecting its metabolic fate and interaction with enzymes.
Physical Properties Analysis
The physical properties of this compound, including solubility, melting point, and boiling point, are influenced by its molecular structure. The compound's amphiphilic nature, with both hydrophobic (octanoyl group) and hydrophilic (quaternary ammonium) components, affects its solubility in water and organic solvents, critical for its absorption and distribution in biological systems.
Chemical Properties Analysis
The chemical properties of this compound, such as acidity/basicity, reactivity with biological molecules, and stability in biological systems, are essential for understanding its role in metabolism and its potential therapeutic applications. The ester linkage to the octanoyl group and the presence of deuterium atoms can influence its interaction with enzymes and transporters, such as the carnitine transporter OCTN2, which mediates the uptake of carnitine and its derivatives in cells.
For detailed scientific research and insights into this compound and related compounds, the following references provide valuable information:
- Transport and molecular structure studies related to L-Carnitine and its derivatives in biological systems: (Lahjouji et al., 2004), (Tomita et al., 1974), (Tamai et al., 1998).
Scientific Research Applications
Cellular Energy Production
- Octanoyl L-Carnitine is crucial for shuttling acetyl groups and fatty acids into mitochondria, playing a vital role in cellular energy production. This function is significant in several physiological conditions and disorders (Taylor, 2001).
Transport Mechanisms
- The Organic Cation/Carnitine Transporter 2 (OCTN2) facilitates the uptake of L-Carnitine across the blood-brain barrier, indicating its potential role in brain health and function (Kido et al., 2001).
- OCTN2 also plays a critical role in L-Carnitine transport in the human placenta, suggesting its importance in fetal development (Lahjouji et al., 2004).
- Another study found that OCTN2 is functionally expressed in rat astrocytes, indicating its involvement in L-Carnitine and Acetyl-L-Carnitine uptake in these cells (Inazu et al., 2006).
Therapeutic Applications
- Octanoyl L-Carnitine exhibits potential therapeutic value in certain neurological disorders due to its role in energy production and transport (Taylor, 2001).
- The transport of L-Carnitine and its esters by OCTN2 and other transporters could be leveraged for targeted drug delivery systems, enhancing the efficacy of certain medications (Kou et al., 2017).
Mechanism of Action
Target of Action
Octanoyl L-Carnitine-d3 Chloride, also known as [(2R)-3-carboxy-2-octanoyloxypropyl]-dimethyl-(trideuteriomethyl)azanium;chloride, is a medium-chain acylcarnitine . It is the physiologically active form of octanoyl-DL-carnitine . The primary target of this compound is the mitochondrial matrix, where it plays a crucial role in the transport of fatty acids for subsequent β-oxidation .
Mode of Action
The compound facilitates the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation . This process results in the esterification of L-carnitine to form acylcarnitine derivatives .
Biochemical Pathways
The compound is involved in the fatty acid oxidation pathway . It plays a pivotal role in the maintenance of coenzyme A (CoA) stores . The compound’s action affects the intramitochondrial acyl-CoA to free CoA ratio, which is critical in identifying mitochondrial dysfunction .
Pharmacokinetics
The homeostasis of carnitine, including this compound, is multifaceted. Concentrations are achieved and maintained by a combination of oral absorption, de novo biosynthesis, carrier-mediated distribution into tissues, and extensive, but saturable, renal tubular reabsorption . These factors impact the bioavailability of the compound.
Result of Action
The compound’s action results in the transport of fatty acids into the mitochondrial matrix for β-oxidation . This process leads to the production of energy in the form of ATP. Plasma levels of this compound are elevated in patients with end-stage renal disease on continuous ambulatory peritoneal dialysis (PD) compared with both patients on automated PD and healthy individuals .
Safety and Hazards
Future Directions
Octanoyl-L-Carnitine-d3 Chloride is used for scientific research or drug certification . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . This suggests that it could have significant implications for drug development in the future.
Biochemical Analysis
Biochemical Properties
Octanoyl L-Carnitine-d3 Chloride is involved in the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation . It interacts with various enzymes, proteins, and other biomolecules. For instance, it interacts with carnitine palmitoyltransferase I (CPT I), the enzyme that controls the entry of long-chain fatty acids into the mitochondria .
Cellular Effects
It is known that L-Carnitine, a related compound, influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound does not undergo hydrolysis in the blood or during sample preparation when used as a standard for the quantification of octanoylcarnitine .
Metabolic Pathways
This compound is involved in the metabolism of lysine and methionine . It facilitates the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation .
properties
IUPAC Name |
[(2R)-3-carboxy-2-octanoyloxypropyl]-dimethyl-(trideuteriomethyl)azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29NO4.ClH/c1-5-6-7-8-9-10-15(19)20-13(11-14(17)18)12-16(2,3)4;/h13H,5-12H2,1-4H3;1H/t13-;/m1./s1/i2D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYMFUYYXIJGKKU-HZUATLIXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)O)OC(=O)CCCCCCC.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.87 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(2Z)-2-Hydroxy-2-[(6S,8S,9S,10R,11S,13S,14S)-11-hydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]acetaldehyde](/img/structure/B1147503.png)
![3,4-O-Isopropylidene Clindamycin 2-[Bis(2,2,2-trichloroethyl)phosphate]](/img/structure/B1147509.png)





